4-Iodo-2-methoxypyrimidin-5-amine
Description
4-Iodo-2-methoxypyrimidin-5-amine is a halogenated pyrimidine derivative characterized by an iodine atom at position 4, a methoxy group at position 2, and an amine group at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their role as building blocks for pharmaceuticals, particularly in anticancer and antiviral agents.
Properties
Molecular Formula |
C5H6IN3O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-iodo-2-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C5H6IN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3 |
InChI Key |
YFQAUPWIJYUFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxypyrimidin-5-amine typically involves the iodination of 2-methoxypyrimidin-5-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can produce N-oxides .
Scientific Research Applications
4-Iodo-2-methoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodine (vdW radius: 1.98 Å) introduces greater steric bulk and polarizability compared to chlorine (1.75 Å), enhancing intermolecular interactions in crystal lattices .
- Methoxy vs. Methyl : Methoxy groups increase solubility in polar solvents, while methyl groups enhance lipophilicity .
- Amine Positioning : The amine group at position 5 (vs. 2 or 4) may influence hydrogen-bonding networks, as seen in 5-Iodopyrimidin-2-amine’s polymeric tapes .
Physical and Chemical Properties
- Crystallography : 5-Iodopyrimidin-2-amine forms planar molecules with N–H···N hydrogen bonds, creating helical chains . In contrast, 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N interactions (3.09–3.10 Å) for 3D frameworks .
- Solubility : Methoxy groups improve aqueous solubility compared to methylthio or chloro substituents .
Research Findings
- Synthetic Routes : 4-Iodo derivatives are synthesized via halogenation of methoxy precursors, as seen in ’s use of toluene sulfonic acid for coupling reactions .
- Biomodulation : Combining iodinated pyrimidines with fluorodeoxyuridine (FdUrd) increases tumor-specific radiosensitization by 3–5%, highlighting synergistic effects .
- Crystal Engineering : Weak intermolecular interactions (e.g., N–H···N, Cl···N) in analogues like 4,6-Dichloro-5-methoxypyrimidine enable tailored material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
